8-Hydroxy Efavirenz 8-O-Sulfate
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Overview
Description
8-Hydroxy Efavirenz 8-O-Sulfate is a metabolite of the antiretroviral drug Efavirenz, which is used in the treatment of human immunodeficiency virus (HIV) infection. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that has been widely used in highly active antiretroviral therapy (HAART) for its efficacy in inhibiting the replication of HIV .
Preparation Methods
The preparation of 8-Hydroxy Efavirenz 8-O-Sulfate involves the hydroxylation of Efavirenz followed by sulfation. The synthetic route typically includes the use of cytochrome P450 enzymes, particularly CYP2B6, which catalyze the hydroxylation of Efavirenz to form 8-Hydroxy Efavirenz. This intermediate is then subjected to sulfation to produce this compound .
Chemical Reactions Analysis
8-Hydroxy Efavirenz 8-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Hydroxy Efavirenz 8-O-Sulfate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Efavirenz and its metabolites in biological samples.
Industry: It is used in the development and testing of antiretroviral drugs and their metabolites.
Mechanism of Action
The mechanism of action of 8-Hydroxy Efavirenz 8-O-Sulfate involves its interaction with cellular enzymes and pathways. As a metabolite of Efavirenz, it retains some of the parent compound’s activity against HIV reverse transcriptase. Additionally, it affects cellular metabolism by stimulating glycolytic flux in astrocytes, which may contribute to the neurotoxic effects observed in patients treated with Efavirenz .
Comparison with Similar Compounds
8-Hydroxy Efavirenz 8-O-Sulfate can be compared with other metabolites of Efavirenz, such as:
8-Hydroxy Efavirenz: The primary metabolite formed by hydroxylation.
8,14-Dihydroxy Efavirenz: A secondary metabolite formed by further hydroxylation.
7-Hydroxy Efavirenz: Another metabolite formed via a different pathway involving CYP2A6.
Compared to these metabolites, this compound is unique due to its sulfation, which may influence its solubility, stability, and biological activity .
Properties
CAS No. |
252343-23-0 |
---|---|
Molecular Formula |
C₁₄H₉ClF₃NO₆S |
Molecular Weight |
411.74 |
Synonyms |
(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-(sulfooxy)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
Origin of Product |
United States |
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